4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine, methyl, and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 4-chloro-2,5-dimethylbenzene, followed by the introduction of the N-[(4-methylphenyl)methyl] group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide include other sulfonamides with varying substituents on the benzene ring. Examples include:
- 4-chloro-2,5-dimethylbenzenesulfonamide
- N-[(4-methylphenyl)methyl]benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-4-6-14(7-5-11)10-18-21(19,20)16-9-12(2)15(17)8-13(16)3/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJCOLNVDRFAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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